Enhanced Lipophilicity Over the Des‑Methyl Analog
The presence of the 2‑methyl group increases lipophilicity by 21% relative to the des‑methyl comparator 6,8‑dichloroimidazo[1,2‑b]pyridazine, as reflected by XLogP3 values of 2.3 vs. 1.9 [1]. This difference corresponds to an estimated 0.4 log P unit increase, a magnitude frequently associated with improved passive membrane permeability and enhanced blood‑brain barrier penetration potential.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 6,8-Dichloroimidazo[1,2‑b]pyridazine (XLogP3 = 1.9) |
| Quantified Difference | Δ = +0.4 (21% increase) |
| Conditions | XLogP3 calculation per PubChem 2021.05.07 release |
Why This Matters
Procurement of the 2‑methyl analog ensures a more favorable lipophilicity for cell‑based assays and potential CNS applications, reducing the need for later‑stage property optimization.
- [1] PubChem. 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine. CID 57517537. XLogP3 = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/57517537 (accessed 2026-04-23). View Source
